3-Chloro-4,5-difluorophenol
Overview
Description
3-Chloro-4,5-difluorophenol, also known as 3-chloro-4,5-difluorobenzene-1-ol, is an aromatic compound that belongs to the class of phenols. It has a molecular weight of 204.53 g/mol and a molecular formula of C6H3ClF2OH. It is a colorless to slightly yellow liquid, with a melting point of -81°C and a boiling point of 131°C. 3-Chloro-4,5-difluorophenol is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
3-Chloro-4,5-difluorophenol serves as a precursor in the synthesis of complex organic compounds. It's involved in the development of molecules with potential applications ranging from materials science to pharmaceuticals. For instance, its derivatives have been explored for their optical and dielectric properties, contributing to advancements in polyimide thin films, which are essential in electronics due to their high thermal stability and excellent electrical insulating properties (Jang et al., 2007). Similarly, the compound's structure has facilitated the study of intramolecular hydrogen bonding and molecular conformations, enhancing our understanding of chemical reactivity and interaction mechanisms (Yan et al., 2007).
Catalysis and Chemical Reactions
3-Chloro-4,5-difluorophenol and its derivatives have been instrumental in catalysis research, particularly in the development of environmentally friendly processes. For example, its structural analogs have been used in the synthesis of polycarbonates and cyclic carbonates from carbon dioxide and epoxides, showcasing the potential for using CO2 as a raw material in chemical synthesis, which is crucial for carbon capture and utilization strategies (Cuesta-Aluja et al., 2016).
Environmental Science
In environmental science, derivatives of 3-Chloro-4,5-difluorophenol are used to study the degradation of pollutants. Research involving titanium dioxide doped with copper, using a sol-gel method, has shown significant potential in the photocatalytic degradation of chlorophenols under visible light. This application is particularly relevant for treating water contaminated with phenolic compounds, which are harmful to both human health and the environment (Lin et al., 2018).
Spectroscopy and Material Science
3-Chloro-4,5-difluorophenol derivatives have also been explored in spectroscopy and material science, aiding in the characterization of polymorphic forms of pharmaceutical compounds. These studies are vital for understanding the physical and chemical properties of drug substances, which can significantly affect their efficacy and stability (Vogt et al., 2013).
properties
IUPAC Name |
3-chloro-4,5-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZBNYGPCGUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-difluorophenol | |
CAS RN |
1261472-63-2 | |
Record name | 3-Chloro-4,5-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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